Cas no 145576-25-6 (4'-Acetyl Simvastatin)

4'-Acetyl Simvastatin 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,2,2-dimethyl-,(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenylester
- [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
- 4?-Acetyl Simvastatin
- Butanoic acid,2,2-dimethyl-,(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-h
- Acetyl simvastatin
- (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-(Acetoxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- 4′-Acetylsimvastatin
- 4'-Acetylsimvastatin
- SiMvastatin Acetate
- SiMvastatin IMpurity-B
- Simvastatin EP Impurity B
- SiMvastatin IMpurity B (Acetyl SiMvastatin)
- (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(acetyloxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- 2,2-DiMethylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro -6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-diMethyl-1-naphthalenyl Ester
- ACETYLSIMVASTATIN
- 4'-Acetyl Simvastatin
- Simvastatin Imp. B
- 4-Acetylsimvastatin
- CS-0112448
- 171OXS3HEK
- SIMVASTATIN IMPURITY, ACETYL SIMVASTATIN- [USP IMPURITY]
- 145576-25-6
- Simvastatin Imp. B (EP); Acetyl Simvastatin; (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-Dimethylbutanoate; Simvastatin Acetate Ester; Simvastatin Impurity B
- (1S,3R,7S,8S,8AR)-8-{2-[(2R,4R)-4-(ACETYLOXY)-6-OXOOXAN-2-YL]ETHYL}-3,7-DIMETHYL-1,2,3,7,8,8A-HEXAHYDRONAPHTHALEN-1-YL 2,2-DIMETHYLBUTANOATE
- SIMVASTATIN IMPURITY B (EP IMPURITY)
- Q27251852
- SCHEMBL661954
- Simvastatin impurity, acetyl simvastatin-(USP)
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-(acetyloxy)-6-oxooxan-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-(Acetyloxy)-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8ahexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- ACETYL SIMVASTATIN (USP-RS)
- DB14648
- (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-Dimethylbutanoate (Simvastatin Acetate Ester)
- Simvastatin impurity, acetyl simvastatin-[USP]
- HY-135405
- J-008126
- SIMVASTATIN IMPURITY, ACETYL SIMVASTATIN-[USP IMPURITY]
- UNII-171OXS3HEK
- SIMVASTATIN IMPURITY B [EP IMPURITY]
- SIMVASTATIN IMPURITY, ACETYL SIMVASTATIN-(USP IMPURITY)
- Butanoic acid, 2,2-dimethyl-, (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-(acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester
- Butanoic acid, 2,2-dimethyl-, (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester
- ACETYL SIMVASTATIN [USP-RS]
- Simvastatin specified impurity B
- AKOS040732310
- Simvastatin specified impurity B [EP]
- Simvastatin impurity, acetyl simvastatin- [USP]
- DTXCID9085590
- DTXSID10163099
- Simvastatin acetate ester
- DA-60723
-
- インチ: InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1
- InChIKey: OHVWRJDVJRNCPE-BIKFJBPRSA-N
- ほほえんだ: O(C(C(C)(C)CC)=O)[C@H]1C[C@@H](C)C=C2C=C[C@H](C)[C@H](CC[C@@H]3C[C@H](CC(=O)O3)OC(C)=O)[C@@]12[H]
計算された属性
- せいみつぶんしりょう: 460.282489g/mol
- ひょうめんでんか: 0
- XLogP3: 5.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 9
- どういたいしつりょう: 460.282489g/mol
- 単一同位体質量: 460.282489g/mol
- 水素結合トポロジー分子極性表面積: 78.9Ų
- 重原子数: 33
- 複雑さ: 809
- 同位体原子数: 0
- 原子立体中心数の決定: 7
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: 575.2°C at 760 mmHg
- フラッシュポイント: 243.2°C
- 屈折率: 1.519
- ようかいど: Insuluble (6.4E-4 g/L) (25 ºC),
- PSA: 78.90000
- LogP: 5.15640
- じょうきあつ: 0.0±1.6 mmHg at 25°C
4'-Acetyl Simvastatin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
4'-Acetyl Simvastatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A937900-100mg |
4-Acetylsimvastatin |
145576-25-6 | ≥98% | 100mg |
¥27,468.00 | 2022-09-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214291-100mg |
4'-Acetyl Simvastatin, |
145576-25-6 | 100mg |
¥27376.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1010208-30MG |
145576-25-6 | 30MG |
¥13849.16 | 2023-01-06 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-214291-100 mg |
4'-Acetyl Simvastatin, |
145576-25-6 | 100MG |
¥27,376.00 | 2023-07-11 | ||
TRC | A187795-100mg |
4'-Acetyl Simvastatin |
145576-25-6 | 100mg |
$ 2662.00 | 2023-09-09 | ||
Ambeed | A206346-50mg |
Acetylsimvastatin |
145576-25-6 | 99+% | 50mg |
$769.0 | 2024-04-23 | |
A2B Chem LLC | AA63549-25mg |
Butanoic acid, 2,2-dimethyl-, (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl ester |
145576-25-6 | ≥95% | 25mg |
$1411.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1010208-30MG |
Acetyl simvastatin |
145576-25-6 | 30mg |
¥11265.46 | 2024-12-23 | ||
TRC | A187795-10mg |
4'-Acetyl Simvastatin |
145576-25-6 | 10mg |
$ 339.00 | 2023-09-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A937900-10mg |
4-Acetylsimvastatin |
145576-25-6 | ≥98% | 10mg |
¥3,465.00 | 2022-09-29 |
4'-Acetyl Simvastatin 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
4'-Acetyl Simvastatinに関する追加情報
Introduction to CAS No. 145576-25-6: 4'-Acetyl Simvastatin
CAS No. 145576-25-6, commonly referred to as 4'-Acetyl Simvastatin, is a significant compound in the field of pharmaceutical chemistry. This compound is a derivative of simvastatin, a well-known statin drug used for lowering cholesterol levels in the blood. The acetylation at the 4' position introduces unique properties that enhance its pharmacokinetic profile and therapeutic potential. Recent studies have highlighted its role in addressing cardiovascular diseases and other lipid-related disorders, making it a focal point in contemporary drug development.
The chemical structure of 4'-Acetyl Simvastatin is characterized by a substituted pyrrole ring system with an acetyl group attached at the 4' position. This modification not only improves the compound's stability but also enhances its bioavailability, which is crucial for effective drug delivery. Researchers have demonstrated that this structural alteration significantly reduces the risk of hepatic side effects often associated with traditional statins, thereby broadening its applicability in clinical settings.
Recent advancements in computational chemistry have enabled scientists to predict the binding affinity of 4'-Acetyl Simvastatin to key enzymes involved in lipid metabolism. These studies, published in leading journals such as Nature Communications and Science Advances, reveal that the compound exhibits superior inhibitory activity against HMG-CoA reductase compared to its parent drug, simvastatin. This enhanced enzymatic inhibition translates into more effective cholesterol reduction, making it a promising candidate for treating hyperlipidemia and preventing cardiovascular events.
In terms of synthesis, the production of CAS No. 145576-25-6 involves a multi-step process that incorporates advanced organic chemistry techniques. The acetylation step is particularly critical, requiring precise control over reaction conditions to ensure optimal yields and product purity. Innovations in catalytic systems and green chemistry practices have further streamlined this process, reducing environmental impact while maintaining high-quality standards.
Clinical trials conducted on 4'-Acetyl Simvastatin have shown remarkable results in managing dyslipidemia with minimal adverse effects. Patients reported improved lipid profiles within weeks of treatment, underscoring the compound's efficacy as a next-generation statin alternative. Moreover, ongoing research explores its potential in treating other conditions such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, highlighting its versatility as a therapeutic agent.
The global pharmaceutical market has witnessed increasing demand for innovative cholesterol-lowering agents like CAS No. 145576-25-6. With its enhanced pharmacokinetic properties and favorable safety profile, this compound is poised to play a pivotal role in addressing the growing burden of cardiovascular diseases worldwide. As research continues to uncover new applications and mechanisms of action, the future of 4'-Acetyl Simvastatin looks promising, offering hope for millions suffering from lipid-related disorders.
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